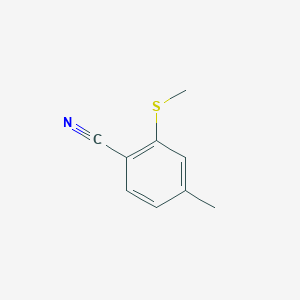

2-(pyridin-3-yl)butanenitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(pyridin-3-yl)butanenitrile is an organic compound with the molecular formula C11H12N2. . It features a pyridine ring attached to a butanenitrile group, making it a versatile molecule for various chemical reactions and applications.

Direcciones Futuras

The future directions for “2-(pyridin-3-yl)butanenitrile” and its derivatives could involve further exploration of their biological activities. For instance, a study suggested that certain derivatives might have potential anti-fibrotic effects . Another study suggested the development of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .

Mecanismo De Acción

Target of Action

Similar compounds have been known to interact with various enzymes and receptors

Mode of Action

It’s likely that the compound interacts with its targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der Waals forces . The pyridinyl group in the compound could potentially participate in these interactions, influencing the activity of the target molecules .

Biochemical Pathways

Similar compounds have been shown to affect various biochemical pathways, including those involved in antimicrobial and antitubercular activities

Pharmacokinetics

Its relatively small size and the presence of polar nitrile and pyridine groups could potentially enhance its solubility and permeability . Further pharmacokinetic studies are needed to confirm these predictions.

Result of Action

Similar compounds have shown various biological activities, including antimicrobial, antitubercular, and antioxidant activities

Action Environment

The action, efficacy, and stability of 2-(pyridin-3-yl)butanenitrile could potentially be influenced by various environmental factors. For instance, the pH and temperature of the environment could affect the compound’s stability and interaction with its targets . Additionally, the presence of other molecules could influence the compound’s activity through competitive or non-competitive interactions .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-(pyridin-3-yl)butanenitrile can be achieved through several methods. One common approach involves the reaction of pyridine derivatives with butanenitrile under specific conditions. For instance, the addition of Grignard reagents to pyridine N-oxides in tetrahydrofuran at room temperature, followed by treatment with acetic anhydride at elevated temperatures, can yield 2-substituted pyridines . Another method includes the cross-coupling of aryl bromides with pyridyl aluminum reagents in the presence of palladium catalysts .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of well-defined and highly reactive catalysts, such as palladium-N-heterocyclic carbene complexes, enables efficient cross-coupling reactions to produce the desired compound .

Análisis De Reacciones Químicas

Types of Reactions: 2-(pyridin-3-yl)butanenitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the nitrile group to primary amines.

Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are commonly employed.

Major Products:

Oxidation: Formation of oxo derivatives.

Reduction: Formation of primary amines.

Substitution: Formation of various substituted pyridine derivatives.

Aplicaciones Científicas De Investigación

2-(pyridin-3-yl)butanenitrile has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

Industry: Utilized in the production of materials with specific properties, such as polymers and coatings.

Comparación Con Compuestos Similares

2-(pyridin-3-yl)butanenitrile can be compared with other pyridine derivatives and nitrile-containing compounds:

Similar Compounds: Pyridine, 2-(pyridin-3-yl)-1H-benzo[d]imidazole, 2-(pyridin-3-yl)-3H-imidazo[4,5-b]pyridine.

Uniqueness: The presence of both a pyridine ring and a butanenitrile group in this compound provides unique reactivity and versatility, making it suitable for a wide range of applications in different fields.

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-(pyridin-3-yl)butanenitrile involves the reaction of pyridine-3-carbaldehyde with butanenitrile in the presence of a suitable catalyst.", "Starting Materials": [ "Pyridine-3-carbaldehyde", "Butanenitrile" ], "Reaction": [ "Step 1: Add pyridine-3-carbaldehyde and butanenitrile in a suitable solvent such as ethanol.", "Step 2: Add a catalytic amount of a suitable Lewis acid catalyst such as zinc chloride.", "Step 3: Heat the reaction mixture at reflux temperature for several hours.", "Step 4: Cool the reaction mixture and isolate the product by filtration or extraction.", "Step 5: Purify the product by recrystallization or column chromatography." ] } | |

Número CAS |

41668-41-1 |

Fórmula molecular |

C9H10N2 |

Peso molecular |

146.2 |

Pureza |

95 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.